3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone
Description
3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone is a ketone derivative featuring a 4-chlorophenyl group attached to the propanone moiety and a secondary butyl (sec-butyl) substituent on the anilino ring. This compound’s molecular formula is C₁₉H₂₁ClNO (estimated based on structural analogs), with a molecular weight of approximately 313.8 g/mol. The sec-butyl group introduces steric bulk and moderate lipophilicity, while the 4-chlorophenyl group contributes to electronic effects via its electronegative chlorine atom. The compound is likely synthesized via nucleophilic substitution between 4-(sec-butyl)aniline and a brominated 4-chlorophenylpropanone precursor, analogous to methods described for related structures .
Properties
IUPAC Name |
3-(4-butan-2-ylanilino)-1-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c1-3-14(2)15-6-10-18(11-7-15)21-13-12-19(22)16-4-8-17(20)9-5-16/h4-11,14,21H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNELYFACEQZSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163931 | |
| Record name | 1-(4-Chlorophenyl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882748-26-7 | |
| Record name | 1-(4-Chlorophenyl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882748-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-3-[[4-(1-methylpropyl)phenyl]amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Findings:
Substituent Effects on Lipophilicity: The sec-butyl group in the target compound provides moderate lipophilicity, intermediate between smaller substituents (e.g., methyl, fluorine) and bulkier groups (e.g., cyclohexyl) .
Replacement of chlorine with fluorine (as in ) reduces steric bulk and electronegativity, which may alter metabolic pathways or target selectivity.
Biological Relevance: Propanone derivatives with 4-chlorophenyl groups, such as Aldi-4 (1-(4-chlorophenyl)-3-piperidinyl-propanone), have been identified as aldehyde dehydrogenase (ALDH) inhibitors , suggesting the target compound may share similar biological activity. Bulkier substituents (e.g., cyclohexyl in ) may reduce bioavailability due to poor solubility, whereas smaller groups (e.g., methyl in ) could improve pharmacokinetics.
Data Table: Physicochemical Properties
Biological Activity
3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone, also known by its CAS number 882748-26-7, is an organic compound notable for its complex structure, which includes a sec-butyl group, an aniline moiety, and a chlorophenyl group. This compound has been the focus of various studies due to its potential biological activities and therapeutic properties.
The biological activity of this compound primarily involves its interactions with specific biomolecules. The compound is believed to bind to various enzymes and receptors, leading to alterations in their activity. This interaction can result in anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications in medicine.
Therapeutic Properties
Research has indicated that this compound may exhibit several therapeutic properties:
- Anti-inflammatory Effects : Studies have shown that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : The compound has been explored for its potential to alleviate pain, possibly through modulation of pain pathways in the nervous system.
- Antitumor Activity : Preliminary investigations suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating potential use in oncology.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 4-sec-Butylaniline | Lacks chlorophenyl and propanone groups | Moderate analgesic activity |
| 4-Chlorophenylpropanone | Lacks sec-butyl and aniline groups | Limited anti-inflammatory effects |
| 3-[4-(tert-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone | Contains methoxy group, differing alkyl substitution | Enhanced anti-inflammatory activity |
This table illustrates how the structural variations influence the biological activity of these compounds.
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) production in vitro. This suggests a potential mechanism by which the compound could reduce inflammation in clinical settings.
Case Study 2: Antitumor Efficacy
In vitro assays on various cancer cell lines have shown that this compound exhibits cytotoxicity with IC50 values indicating effective growth inhibition. For instance, experiments indicated that at concentrations above 10 µM, the compound significantly reduced cell viability in breast cancer cell lines, suggesting further exploration in cancer therapy could be warranted .
Case Study 3: Analgesic Potential
Research evaluating the analgesic potential of the compound revealed that it could effectively reduce pain responses in animal models. The results indicated a dose-dependent reduction in pain levels comparable to established analgesics, highlighting its potential as a new analgesic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
